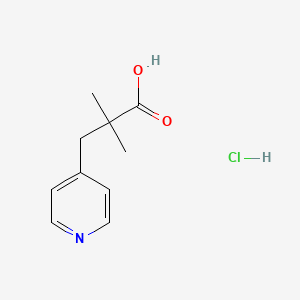

2,2-二甲基-3-(吡啶-4-基)丙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, hydrochloride crystals based on a related imidazopyridine derivative were studied for their structural and magnetic properties . Another study focused on the molecular structure of a chlorinated imidazopyridine compound with a dimethylbutanoic acid group . Lastly, a complex molecular structure involving a propano and ethanoimino group was analyzed using two-dimensional NMR and X-ray structural determination . These studies provide insights into the behavior of structurally similar compounds, which may offer indirect information about the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the use of hydrochloric acid to induce specific structural changes or to obtain hydrochloride crystals. For example, the slow diffusion of acetone into a methanol solution of an imidazopyridine derivative acidified with hydrochloric acid resulted in the formation of hydrochloride crystals with distinct magnetic properties . This suggests that the synthesis of "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" might also involve the use of hydrochloric acid to form the hydrochloride salt and potentially influence its crystalline structure.

Molecular Structure Analysis

The molecular structures of compounds similar to "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" have been characterized by various techniques. The imidazopyridine derivatives show different geometries and dihedral angles between the imidazopyridine group and the phenyl ring, which could influence the overall molecular conformation . Additionally, the presence of dimers and supramolecular interactions such as hydrogen bonds and anion-π interactions are crucial in determining the magnetic behavior and structural cohesion of these compounds . These findings could be extrapolated to hypothesize about the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving related compounds often result in the formation of dimers or changes in the molecular configuration. For instance, isomerization reactions with hydrochloric acid can lead to different structural isomers with distinct properties . The formation of hydrogen bonds and other non-covalent interactions also plays a significant role in the stability and reactivity of these molecules . These insights can be used to predict the types of chemical reactions that "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" have been explored in the context of their crystal structures and magnetic properties. The formation of diamagnetic dimers and the presence of quasi-one-dimensional columnar stacking chains can affect the magnetic susceptibility and behavior of these compounds . The steric hindrance observed in the butanoic acid chain of a related molecule suggests that similar steric effects could be present in the compound of interest, potentially affecting its physical properties . These studies provide a foundation for understanding the potential properties of "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride".

科学研究应用

腐蚀抑制

2,2-二甲基-3-(吡啶-4-基)丙酸盐酸盐已被研究作为其作为腐蚀抑制剂的潜力。研究表明其在降低钢中的腐蚀速率方面是有效的,特别是在盐酸溶液中。这突出了其在工业环境中保护金属表面的潜在应用(Bouklah 等,2005)。

化学合成中的结构多样性

该化合物还被用作各种烷基化和闭环反应的起始材料。这一过程在创建多种化合物中发挥了重要作用,证明了其在有机合成中的多功能性和实用性(Roman,2013)。

药物和生物医学分析

在药物和生物医学分析领域,该化合物已被用于超临界流体色谱等方法中。该应用与分离羧酸的消旋混合物特别相关,这对于药物化合物的开发至关重要(Wu 等,2016)。

有机化学中的反应性

该化合物的反应性和结构性质一直是有机化学中感兴趣的话题。它在生成吡啶衍生物中的作用及其参与各种反应机制突出了其在合成复杂有机分子中的重要性(Koch 等,1990)。

抗菌和抗分枝杆菌活性

研究探索了该化合物的衍生物的抗菌和抗分枝杆菌活性。这指出了其在开发针对微生物感染的新型治疗剂中的潜在应用(R.V.Sidhaye 等,2011)。

作用机制

Target of Action

Similar compounds such as 3-pyridinepropionic acid have been used as ligands to make coordination polymers . They have also been used as bidentate chelating agents for the chelation of rare-earth ions, Eu 3+ and Tb 3+ for the fluorescence enhancement in sol-gels .

Mode of Action

Based on the properties of similar compounds, it may interact with its targets through the formation of coordination polymers or through chelation of certain ions .

Biochemical Pathways

Similar compounds have been involved in the formation of coordination polymers and the chelation of rare-earth ions .

Result of Action

Similar compounds have been known to enhance fluorescence in sol-gels through the chelation of rare-earth ions .

属性

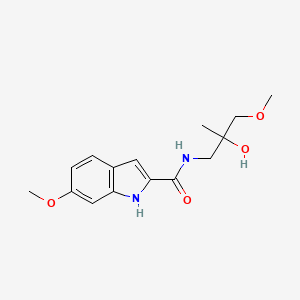

IUPAC Name |

2,2-dimethyl-3-pyridin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-8-3-5-11-6-4-8;/h3-6H,7H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJCNHLWQFIMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=NC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)

![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)

![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)